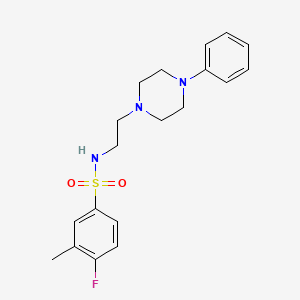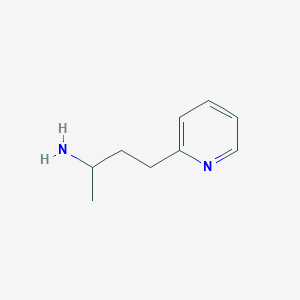
4-Pyridin-2-ylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridin-2-ylbutan-2-amine, also known as PBA, is a synthetic organic compound with a chemical formula C10H14N2. It has a molecular weight of 150.22 .
Synthesis Analysis
The synthesis of 2-aminopyridine derivatives, which includes this compound, has been demonstrated by the efficient and easy access to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a butan-2-amine group . The InChI code for this compound is 1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Fused Imidazo-Diazines and Imidazo-Pyridines Synthesis : 4-Pyridin-2-ylbutan-2-amine is used in the synthesis of imidazo-fused heteroaromatics using nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition. This process accommodates structural variation and tolerates sensitive functional groups (Garzón & Davies, 2014).
Corrosion Inhibition : Schiff base compounds derived from this compound are effective corrosion inhibitors for mild steel in hydrochloric acid. Their efficiency is influenced by the concentration of inhibitors and the type of functional groups substituted on the benzene ring (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Catalysis and Reaction Mechanisms
C-H Functionalization : In the context of cyclic amines, this compound undergoes redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines which are further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).
Aminomethylation Reaction : Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals catalyze ortho-C-H bond addition of pyridine derivatives like this compound into the C═N double bond of nonactivated imines, forming aminomethylated products (Nagae et al., 2015).
Biological Applications
Antimalarial Activity : Derivatives of this compound containing lipophilic side chains at the imine nitrogen atom show potential as antimalarials, with some showing notable activity against Plasmodium falciparum strains (Rodrigues et al., 2009).
Fluorescent Sensor for Ni2+ Ions : A novel pyrene-based fluorescent probe derived from this compound has been developed for selective "turn on" and naked-eye detection of Ni2+ ions, demonstrating potential applicability in biological environments (Khan, Ramu, & Pitchumani, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-pyridin-2-ylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKSNKWKKKLHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2685457.png)

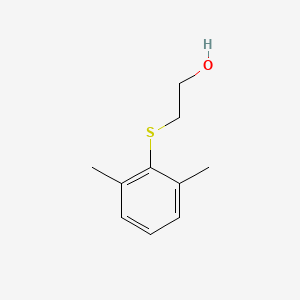
![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)
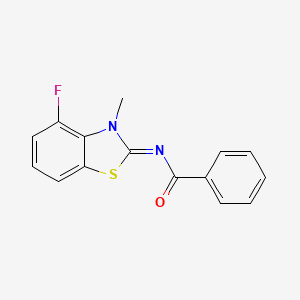
![2-Cyclopentyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2685466.png)
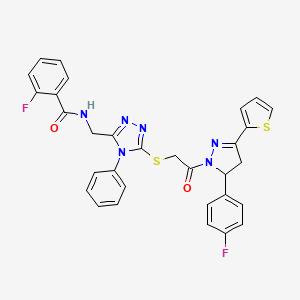

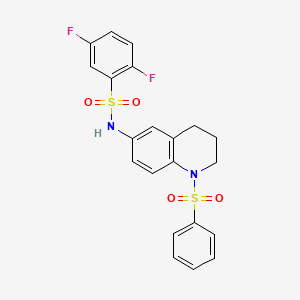
![N~1~-(2,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2685473.png)
![N-[(5-methylfuran-2-yl)methyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2685474.png)
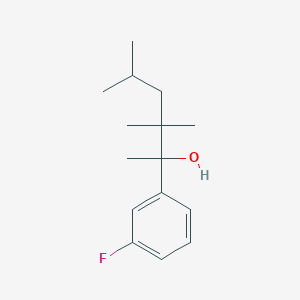
![2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile](/img/structure/B2685477.png)
